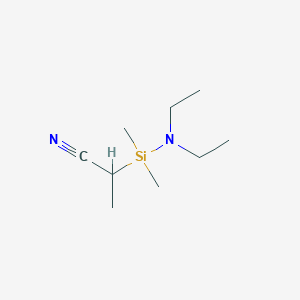
1-Cyanoethyl(diethylamino)dimethylsilane
Descripción general
Descripción
1-Cyanoethyl(diethylamino)dimethylsilane, commonly known as CEDS, is a chemical compound with the molecular formula C10H23N2Si. It is a colorless liquid that is widely used in scientific research applications. CEDS is primarily used as a reagent in organic synthesis and is known for its ability to introduce a cyanoethyl group into various organic compounds. In
Mecanismo De Acción
CEDS is a versatile reagent that can undergo various chemical reactions. The cyanoethyl group introduced by CEDS can undergo nucleophilic substitution reactions, which can lead to the formation of various organic compounds. CEDS can also undergo hydrolysis to form diethylaminoethylsilanediol, which can be further used in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
CEDS does not have any known biochemical or physiological effects as it is primarily used in organic synthesis. However, it is important to handle CEDS with caution as it is a hazardous chemical and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEDS is a versatile reagent that can introduce a cyanoethyl group into various organic compounds. This makes it a valuable tool in organic synthesis. However, CEDS is a hazardous chemical and should be handled with caution. It is also a relatively expensive reagent, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the use of CEDS in scientific research. One potential area of research is the use of CEDS in the synthesis of new pharmaceuticals and agrochemicals. Another potential area of research is the development of new chemical reactions using CEDS as a reagent. Additionally, the use of CEDS in the synthesis of new materials such as polymers and nanoparticles is an area of growing interest.
Métodos De Síntesis
CEDS can be synthesized through the reaction of diethylamine, dimethylchlorosilane, and acrylonitrile. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through distillation to obtain pure CEDS.
Aplicaciones Científicas De Investigación
CEDS is widely used in scientific research as a reagent for organic synthesis. It is used to introduce a cyanoethyl group into various organic compounds, which can then be used for further chemical reactions. CEDS is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
IUPAC Name |
2-[diethylamino(dimethyl)silyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2Si/c1-6-11(7-2)12(4,5)9(3)8-10/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNUKUXXWKJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276307, DTXSID90908102 | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanoethyl(diethylamino)dimethylsilane | |
CAS RN |
102859-33-6, 102636-22-6 | |
| Record name | 2-Cyanoethyldimethyl(diethyl)aminosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102859336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)




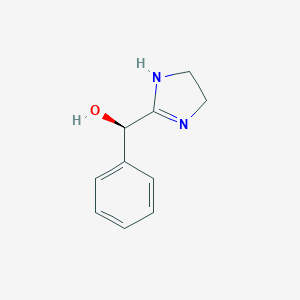
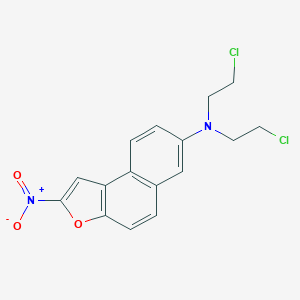
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
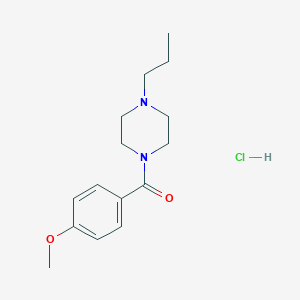


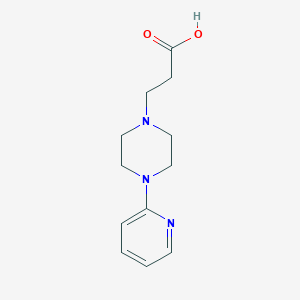
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)